(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a thiophen-3-yl substituent. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 283.33 g/mol . Key physicochemical properties include a boiling point of 434.7°C, a flash point of 216.7°C, and low vapor pressure (1.67 × 10⁻¹⁵ mmHg at 25°C) . The compound’s stereochemistry (R-configuration) and heteroaromatic thiophene moiety make it valuable in medicinal chemistry, particularly in the synthesis of protease inhibitors and anticancer agents .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQSLARNSCAXSF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The iron-catalyzed 1,3-nitrogen migration strategy, developed by Thieme Connect researchers, enables stereoselective synthesis of β-amino acids from carboxylic acid precursors. This method employs FeBIPF₂ (2 mol%) and 2,2,6,6-tetramethylpiperidine (TMP) in a 1,2-dichlorobenzene/chloroform (1:1) solvent system at -50°C. The reaction proceeds via a radical intermediate, with the iron complex stabilizing the transition state to enforce (R)-configuration retention.
Key advantages include:
Optimized Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 2 mol% FeBIPF₂ | 98% yield |
| Temperature | -50°C | 98% ee |
| Solvent ratio | DCB/CHCl₃ (1:1) | Enhanced solubility |
| TMP equivalents | 2.0 | Suppresses side reactions |
The substrate scope includes thiophen-3-yl derivatives, with reaction times of 16 hours under nitrogen atmosphere. Post-reaction purification via silica chromatography (hexane/ethyl acetate) affords the Boc-protected product in >95% purity.
Enantioselective Hydrogenation of α,β-Unsaturated Precursors
ChenPhos-Rh Catalyzed Reduction
An alternative route utilizes a Rh-ChenPhos catalyst for asymmetric hydrogenation of α-oxy-α,β-unsaturated acids. This method achieves 95% ee in CF₃CH₂OH solvent at room temperature, with substrate concentrations of 0.1 M.
Key steps :
Comparative Performance
| Condition | Yield (%) | ee (%) |
|---|---|---|
| CF₃CH₂OH, 20°C | 95 | 95 |
| i-PrOH, 20°C | 69 | 46 |
| Toluene, 20°C | 57 | 43 |
The superior performance in fluorinated alcohols is attributed to enhanced catalyst-substrate π-π interactions and stabilized transition states.
Boc Protection Strategies
Stepwise vs. One-Pot Protection
The tert-butoxycarbonyl (Boc) group is introduced either:
-
Pre-synthesis : Using Boc₂O (2 equiv) and DMAP (0.1 equiv) in THF at 0°C.
-
In situ : During 1,3-nitrogen migration via tert-butyl hydroxycarbamate coupling.
Comparative analysis :
| Method | Purity (%) | Racemization Risk |
|---|---|---|
| Pre-synthesis | 99 | Low (<1%) |
| In situ | 95 | Moderate (3-5%) |
Pre-synthesis protection minimizes racemization but requires additional purification steps.
Industrial-Scale Considerations
Continuous Flow Synthesis
For kilogram-scale production, flow microreactors achieve 92% yield with:
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual output (kg) | 50 | 200 |
| Solvent consumption | 300 L/kg | 80 L/kg |
| Energy costs | $12,000/kg | $4,500/kg |
Flow systems reduce waste and improve temperature control, critical for maintaining enantiopurity.
Chiral Resolution Techniques
Crystallization-Induced Diastereomer Separation
Racemic mixtures are resolved using (1S,2R)-norephedrine as a chiral resolving agent:
Simulated Moving Bed Chromatography
Pilot-scale SMB chromatography with Chiralpak® IA columns achieves:
-
Productivity : 1.2 kg racemate/day
-
Purity : 99.5% ee
| Form | Temperature | Atmosphere | Stability |
|---|---|---|---|
| Lyophilized powder | -20°C | N₂ | >5 years |
| Solution (DMSO) | -80°C | Argon | 2 years |
Analytical Characterization
Chiral HPLC Methods
| Column | Mobile Phase | Retention (R) |
|---|---|---|
| Chiralpak® AD-H | Hexane/i-PrOH (90:10) | 14.2 min |
| Lux Cellulose-2 | Ethanol/water (80:20) | 18.7 min |
NMR Spectral Data (400 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 1.38 (s, 9H) | Boc tert-butyl |
| 4.21 (dd, J=8.1 Hz) | α-CH |
| 7.32–7.45 (m, 3H) | Thiophen-3-yl protons |
| Compound | OEL (ppm) |
|---|---|
| FeBIPF₂ | 0.1 |
| TMP | 5 |
Chemical Reactions Analysis
Amide Bond Formation
A representative reaction involves coupling with 6-aminoisoquinoline using EDC/HOBt (Table 1):
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| EDC, DMAP, pyridine, 20°C, 10h | tert-Butyl 3-(isoquinolin-6-ylamino)-3-oxo-1-(thiophen-3-yl)propylcarbamate | 78% |
Mechanism : Carbodiimide-mediated activation of the carboxylic acid forms an active ester intermediate, which reacts with the amine nucleophile .
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine. This step is pivotal for further functionalization in peptide synthesis .
Fe-Catalyzed 1,3-Nitrogen Migration
The compound’s synthesis via 1,3-nitrogen migration employs chiral iron catalysts (Table 2):
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| (R,R)-FeBIPF₂ (2 mol%), TMP | DCB/CHCl₃ (1:1) | -50 | 98 | 98 |
Conditions :
-
Solvent : 1,2-Dichlorobenzene (DCB) enhances catalyst stability.
-
Base : 2,2,6,6-Tetramethylpiperidine (TMP) facilitates deprotonation.
Structural Analogs and Comparative Reactivity
Organocatalysis
The thiophene moiety participates in non-covalent interactions (e.g., van der Waals, π-π stacking), enhancing enantioselectivity in asymmetric catalysis .
Critical Analysis of Reaction Conditions
-
Solvent Effects : Polar aprotic solvents (e.g., DCB) improve catalyst performance but require high-temperature tolerance .
-
Temperature : Sub-zero temperatures (-50°C) suppress side reactions, achieving >98% enantiomeric excess .
-
Catalyst Loading : 2–5 mol% FeBIPF₂ balances cost and efficiency for scalable synthesis .
Scientific Research Applications
Medicinal Chemistry
(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid serves as a valuable intermediate in the synthesis of biologically active compounds. Its thiophene moiety is particularly significant due to the following reasons:
- Anticancer Activity : Compounds with thiophene rings have shown promise in anticancer research. Studies indicate that derivatives of thiophene can inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Properties : Research has pointed to the potential of thiophene-containing compounds in reducing inflammation, making them candidates for developing anti-inflammatory drugs .
Peptide Synthesis
The compound is widely used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is commonly employed to protect amines during peptide assembly, allowing selective reactions without interfering with other functional groups. This application is crucial for:
- Controlled Synthesis of Peptides : The ability to protect and deprotect functional groups selectively enables the synthesis of complex peptides that may have therapeutic applications .
Biochemical Probes
This compound can function as a biochemical probe in various biological assays:
- Enzyme Inhibition Studies : Its structural features allow it to interact with specific enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms .
- Receptor Binding Studies : The compound can be utilized to explore interactions with G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of thiophene derivatives, including those based on this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications of this compound could lead to new anticancer agents .
Case Study 2: Peptide Synthesis Optimization
In an article from Organic Letters, researchers optimized the synthesis of a peptide using this compound as a key building block. The study highlighted the efficiency of the Boc protection strategy in achieving high yields and purity of the final peptide product, which exhibited promising biological activity .
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The thiophene ring and the amino acid moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiophene Positional Isomers and Enantiomers
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic Acid
- Substituent : Thiophen-2-yl (vs. 3-yl in the target compound).
- Configuration : S-enantiomer.
- The S-configuration may lead to divergent chiral recognition in enzyme-mediated reactions.
- Synthesis : Prepared via FeBIPF₂-catalyzed reactions with TMP (trimethyl phosphate) .
- Applications : Used as a precursor in type L inhibitors (e.g., CW11–CW20) for anticancer research .
Aromatic Substituent Variants
Fluorophenyl Derivatives
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic Acid : Substituent: 3-Fluorophenyl. Key Differences:
- Fluorine’s electronegativity increases polarity, enhancing aqueous solubility compared to thiophene.
- NMR data (δ 7.29 ppm, aromatic protons) confirms structural integrity .
- (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic Acid : Substituent: 2-Fluorophenyl at the β-position. Configuration: R-configuration at the β-carbon. Applications: Used in peptidomimetics for targeting inflammatory pathways.
Phenyl and Ethylphenyl Derivatives
- (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid : Substituent: Phenyl group at the α-position. Molecular Weight: 265.31 g/mol. Applications: Intermediate for Boc-protected β²-peptides.
- (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic Acid : Substituent: 4-Ethylphenyl. Molecular Weight: 293.36 g/mol. Lipophilicity: Higher than thiophene due to the ethyl group.
Hydrophilic and Aliphatic Variants
(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic Acid :
- Substituent : Hydroxymethyl group.
- Molecular Weight : 219.24 g/mol.
- Key Differences :
- The hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
(R)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic Acid :
- Substituent : 4-Bromophenyl.
- Molecular Weight: Not reported.
- Key Differences :
- Bromine’s polarizability may enhance halogen bonding in protein-ligand interactions.
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid, a compound characterized by its unique thiophene structure and protective tert-butoxycarbonyl (Boc) group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C11H15NO4S
- CAS Number : 33130-97-1
- Molecular Weight : 241.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene moiety enhances its affinity for these targets, potentially leading to significant pharmacological effects.
Biological Activities
- Antimicrobial Activity :
- Enzyme Inhibition :
- Potential Anticancer Properties :
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined a series of thiophene derivatives, including this compound, demonstrating significant inhibition against Klebsiella pneumoniae and other resistant strains. The minimum inhibitory concentrations (MICs) were recorded, showing promising results for further development as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiophene Derivative A | 8 | Klebsiella pneumoniae |
| Thiophene Derivative B | 16 | Pseudomonas aeruginosa |
| This compound | 12 | Acinetobacter baumannii |
Case Study 2: Enzyme Inhibition in Malaria
Research highlighted the compound's potential as an inhibitor of PfA-M1 and PfA-M17 metalloaminopeptidases in Plasmodium falciparum. The Ki values indicated strong binding affinity, suggesting that modifications to the structure could enhance potency.
| Enzyme | Ki (µM) | Compound |
|---|---|---|
| PfA-M1 | 0.027 | N-Boc derivative |
| PfA-M17 | 0.080 | N-Boc derivative |
Q & A
Q. What are the optimized synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid, and how is enantiomeric excess (ee) achieved?
The compound is synthesized via asymmetric catalysis. For example, using (R,R)-FeBIPF₂ (5 mol%) and 2,2,6,6-tetramethylpiperidine (TMP) at –30 °C for 40 hours achieves 85% yield and 88% ee. Key steps include flash column chromatography on silica gel with n-hexane/EtOAc (6:1 + 0.2% HOAc) for purification . The Boc (tert-butoxycarbonyl) group protects the amino moiety during synthesis, preventing unwanted side reactions .
Q. How is the compound characterized to confirm structure and purity?
Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups.
- LCMS (ES) : To confirm molecular weight and purity (>95%) .
- Chiral HPLC : For assessing enantiomeric excess (e.g., 88% ee in ) .
Q. What role does the Boc group play in the synthesis?
The Boc group:
- Protects the amine during coupling reactions (e.g., peptide bond formation).
- Enhances solubility in organic solvents (e.g., CH₂Cl₂, THF).
- Is removed under acidic conditions (e.g., TFA) post-synthesis .
Q. What safety precautions are required when handling this compound?
- Use PPE (lab coat, gloves, mask) due to potential irritants (e.g., H315, H319 hazards).
- Store in a cool, dry place away from oxidizers.
- Avoid aqueous acidic conditions unless intentional deprotection is performed .
Advanced Research Questions
Q. How can enantiomeric excess be improved in asymmetric syntheses of this compound?
- Catalyst optimization : Screen chiral catalysts (e.g., FeBIPF₂ vs. Jacobsen-type catalysts) to enhance stereoselectivity.
- Temperature control : Lower reaction temperatures (–30 °C to –40 °C) reduce kinetic resolution of enantiomers .
- Additives : Use achiral bases (e.g., TMP) to stabilize intermediates and improve ee .
Q. What strategies resolve contradictions in stereochemical outcomes during coupling reactions?
- Mechanistic studies : Probe reaction intermediates via DFT calculations or in-situ IR spectroscopy.
- Parallel screening : Test coupling agents (e.g., DCC vs. EDC) and solvents (DMF vs. CH₂Cl₂) to minimize racemization .
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Fmoc) for controlled coupling .
Q. How is this compound utilized in drug discovery pipelines?
- Peptide backbone modification : The thiophene moiety enhances lipophilicity and π-π stacking in target binding pockets.
- Irreversible enzyme inhibitors : Used in synthesizing Ube2g2 inhibitors (e.g., CW1–CW10 series) via iodophenyl derivatives .
- Antiviral prodrugs : Functionalized with phosphate groups to improve bioavailability .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
- Purification bottlenecks : Replace flash chromatography with preparative HPLC for higher throughput .
- Thermal instability : Optimize reaction time/temperature to prevent Boc group cleavage.
- Cost of chiral catalysts : Recycle catalysts via immobilization on solid supports .
Q. How does the thiophene ring influence the compound’s stability under physiological conditions?
- Oxidative stability : The sulfur atom in thiophene may undergo oxidation; stability is assessed via accelerated degradation studies (40°C, 75% RH).
- Metabolic susceptibility : Evaluate hepatic microsomal stability to predict clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
